molecular formula C18H14BrN5OS B237284 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No. B237284
M. Wt: 428.3 g/mol
InChI Key: BTCALODZBICKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines. It also has neuroprotective effects and has been shown to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments is its specificity towards HDACs. This specificity allows for targeted inhibition of specific genes, reducing the risk of off-target effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in vivo.
List of

Future Directions

1. Investigating the potential of 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in the treatment of other diseases, such as autoimmune disorders and metabolic diseases.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to optimize dosing and administration routes.
3. Developing more efficient synthesis methods to improve yield and purity.
4. Investigating the potential of this compound in combination with other therapeutic agents to enhance efficacy and reduce side effects.
5. Exploring the use of this compound in personalized medicine approaches based on individual genetic profiles.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity towards HDACs and its anti-inflammatory and neuroprotective properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its use in clinical settings.

Synthesis Methods

The synthesis of 4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 4-bromo-N-(4-bromobenzyl)benzamide with 3-methyl-6-nitro-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole in the presence of a reducing agent. The resulting compound is then subjected to further purification steps to obtain the final product.

Scientific Research Applications

4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

Molecular Formula

C18H14BrN5OS

Molecular Weight

428.3 g/mol

IUPAC Name

4-bromo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C18H14BrN5OS/c1-11-21-22-18-24(11)23-17(26-18)14-4-2-12(3-5-14)10-20-16(25)13-6-8-15(19)9-7-13/h2-9H,10H2,1H3,(H,20,25)

InChI Key

BTCALODZBICKHM-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Br

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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